molecular formula C16H13ClFN3OS2 B2576868 1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea CAS No. 1396565-07-3

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea

Cat. No.: B2576868
CAS No.: 1396565-07-3
M. Wt: 381.87
InChI Key: WTEZKEMGTPKBIY-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a synthetic urea derivative designed for biochemical research. This compound features a hybrid heterocyclic structure, incorporating a 4-methyl-2-(thiophen-2-yl)thiazole moiety linked to a 3-chloro-4-fluorophenyl ring via a methylurea bridge. Its molecular framework is related to a class of heterocyclic urea compounds that have been investigated for their potential as antibacterial agents . The specific substitution pattern on the phenyl ring (3-chloro, 4-fluoro) is a common pharmacophore in medicinal chemistry, often utilized to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers can employ this chemical as a key intermediate in organic synthesis or as a core scaffold for the development of novel small-molecule inhibitors. It is suitable for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and investigating mechanisms of action in various biological systems. The compound is provided as a high-purity material to ensure reproducible results in experimental settings. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3OS2/c1-9-14(24-15(20-9)13-3-2-6-23-13)8-19-16(22)21-10-4-5-12(18)11(17)7-10/h2-7H,8H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEZKEMGTPKBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Formula C18H12ClFN2O3S2\text{Molecular Formula C}_{18}\text{H}_{12}\text{ClF}\text{N}_{2}\text{O}_{3}\text{S}_{2}

Key Properties:

  • Molecular Weight: 422.9 g/mol
  • CAS Number: 1796970-60-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole and thiophene moieties are known to enhance the compound's bioactivity by facilitating interactions with cellular receptors and enzymes.

  • Antitumor Activity: Studies have shown that derivatives of thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (DU145) cell lines, indicating their potential as anticancer agents .
  • Antioxidant Properties: The compound has been evaluated for its antioxidant capabilities. The presence of thiazole and thiophene rings contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, such as c-Met and Ron tyrosine kinases. This inhibition could lead to reduced tumor growth and metastasis .

Biological Activity Data Table

Activity Type Cell Line IC50 (µM) Mechanism
AntitumorMCF-73.2Induction of apoptosis via caspase pathway
AntitumorDU1456.8Inhibition of c-Met and Ron kinases
AntioxidantLipid PeroxidationEC50 = 0.565Scavenging free radicals

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Anticancer Activity: A study published in Molecules highlighted that thiazolidinone derivatives exhibited cytotoxicity against various cancer cell lines, with some compounds showing IC50 values below 10 µM against MCF-7 cells . This suggests that modifications to the thiazole structure can enhance anticancer properties.
  • Antioxidant Evaluation: Research conducted on thiazole derivatives indicated that structural modifications could significantly improve antioxidant activity, with some derivatives demonstrating EC50 values comparable to standard antioxidants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of urea-linked thiazole derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Thiazole Substituents Urea-Linked Aryl Group Key Properties/Activities Reference
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea (Target) 4-methyl, 2-(thiophen-2-yl) 3-chloro-4-fluorophenyl Potential kinase inhibition
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) 4-(piperazinylmethyl), 2-phenyl 3-chlorophenyl Higher molecular weight (500.2 Da)
1-(3,4-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11g) 4-(piperazinylmethyl), 2-phenyl 3,4-dichlorophenyl Enhanced lipophilicity (534.2 Da)
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (8f) 4-(chloromethyl), 2-phenyl 3-chlorophenyl Moderate yield (51.2%)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) 4-chlorophenyl, triazole-pyrazole hybrid N/A (non-urea) Antimicrobial activity
Key Observations:
  • Thiophene vs. Phenyl Substituents : The target compound’s thiophen-2-yl group (electron-rich heterocycle) may enhance binding to hydrophobic pockets in kinases compared to phenyl-substituted analogs like 8f or 11f .
  • Piperazinylmethyl vs. Methyl Substituents : Compounds like 11f and 11g feature bulkier piperazinylmethyl groups, which may improve solubility but reduce membrane permeability compared to the target compound’s simpler methyl group .

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